![molecular formula C12H17N3O2 B2663419 4-(3-Methoxyphenyl)piperazine-1-carboxamide CAS No. 523992-14-5](/img/structure/B2663419.png)
4-(3-Methoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)piperazine-1-carboxamide, also known as MeOPP, is a chemical compound that has attracted the attention of researchers in recent years due to its potential applications in the field of neuroscience. MeOPP is a derivative of piperazine, a heterocyclic compound that is commonly used in the synthesis of drugs and other bioactive compounds. MeOPP has been shown to have a range of interesting properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain. In
Applications De Recherche Scientifique
PET Dopamine D3 Receptor Radioligands
4-(3-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives include various carbon-11-labeled carboxamide derivatives (Gao, Wang, Hutchins, & Zheng, 2008).
Analogs of Serotonin Antagonists
These compounds have been studied as analogs of serotonin antagonists, specifically the 5-HT1A serotonin antagonist. Research on these analogs aims to achieve improved selectivity and affinity for 5-HT1A receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Anti-Inflammatory and Analgesic Properties
Derivatives of 4-(3-Methoxyphenyl)piperazine-1-carboxamide have been explored for their anti-inflammatory and analgesic properties. Studies have shown significant inhibition in inflammation and pain models (Okunrobo & Usifoh, 2006).
Bacterial Persisters Eradication
These compounds have been shown to selectively kill bacterial persisters, organisms that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This suggests potential applications in addressing bacterial persistence in medical treatments (Kim et al., 2011).
PET Imaging of Serotonin 1A Receptors
They have been used in PET imaging studies to evaluate serotonin 1A receptors in humans, offering insights into the quantification and distribution of these receptors (Choi et al., 2015).
Antagonists for Serotonin 5-HT1A Receptors
These compounds have been developed as potential PET tracers and antagonists for serotonin 5-HT1A receptors. They have shown promise in in vitro and in vivo tests for neuropsychiatric disorders (García et al., 2014).
Chemical Modification and Analgesic Activity
Studies on the chemical modification of these compounds have aimed to improve their pharmacological and tolerability profiles for potential use in treating chronic pain (Nie et al., 2020).
Selective 5-HT1A Agonists
Research has focused on developing selective 5-HT1A agonists using the structure of these compounds. These agonists are considered for potential pharmacological tools in mood disorder studies (Heinrich et al., 2004).
Synthesis of Novel Anti-Inflammatory Agents
Novel derivatives have been synthesized with potential anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase inhibition and activity in various models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
In Vitro Tocolytic Activity
The compounds have demonstrated significant inhibition of oxytocin and acetylcholine induced contractions of the uterine smooth muscle in rats, suggesting potential tocolytic activity (Lucky & Omonkhelin, 2009).
Fluorescent Ligands for Human 5-HT1A Receptors
These compounds have been modified to include environment-sensitive fluorescent moieties for visualizing 5-HT1A receptors in biological studies (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
They have been used as a novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase, showing promising results in preclinical evaluations (Romero et al., 1994).
Development of 5-HT1A Receptor Antagonists
These compounds have been explored for their potential as 5-HT1A receptor antagonists in various behavioral models, contributing to the understanding of serotonin-related mechanisms (Mokrosz et al., 1994).
Dopamine D3 Receptor Ligands
Structural modifications of these compounds have led to the identification of several high-affinity D3 receptor ligands. These findings are significant for the development of drugs targeting dopamine receptors (Leopoldo et al., 2002).
5-HT1A Receptor Antagonist Studies
Research with these compounds has provided insights into the actions of serotonin on 5-HT neurons, aiding in the understanding of serotonin's role in the central nervous system (Craven, Grahame-Smith, & Newberry, 1994).
Study of Serotonergic Neurotransmission with PET
These compounds have been used in PET studies to explore serotonergic neurotransmission, offering valuable data for understanding brain chemistry and potential therapeutic targets (Plenevaux et al., 2000).
Dual-Imaging Agent for 5HT1A
Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for use as dual-imaging agents targeting 5HT1A receptors, demonstrating potential in optical imaging at low detection limits (Chaturvedi, Lal, Sen, & Mishra, 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEAXMVRUUJBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.